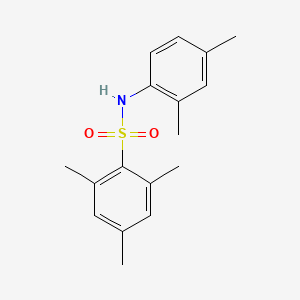

N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-11-6-7-16(13(3)8-11)18-21(19,20)17-14(4)9-12(2)10-15(17)5/h6-10,18H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEBOOBKPCZVRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2,4-dimethylaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide features a sulfonamide group attached to a substituted benzene ring. It primarily acts as an agonist at alpha-adrenergic and octopamine receptors in the central nervous system. Its mechanism involves disrupting normal neurotransmission pathways, which can lead to overexcitation of the nervous system in insects, resulting in paralysis and death.

Chemistry

The compound serves as a reagent in organic synthesis for preparing various derivatives. It is particularly useful in:

- Organic Synthesis : Employed for the synthesis of complex molecules through electrophilic substitution reactions.

- Catalytic Reactions : It participates in reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Table 1: Common Reactions Involving N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of sulfonic acids | Potassium permanganate |

| Reduction | Conversion to amine group | Lithium aluminum hydride |

| Electrophilic Substitution | Formation of halogenated or nitrated derivatives | Bromine, nitric acid |

Biology

Research has indicated that N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide possesses potential biological activities:

- Antimicrobial Properties : Investigated for its efficacy against various microbial strains.

- Anti-inflammatory Effects : Explored for potential therapeutic applications in inflammatory diseases .

Case Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Medicine

In medicinal chemistry, the compound is being explored for its potential use in drug development:

- Sulfonamide-based Drugs : Its structural similarity to other bioactive sulfonamides makes it a candidate for developing new antibiotics.

- Neuropharmacology : Due to its interaction with neurotransmitter receptors, it is studied for potential neuropharmacological applications .

Table 2: Potential Medical Applications

| Application Type | Description |

|---|---|

| Antibiotic Development | Design of new sulfonamide antibiotics |

| Neuropharmacology | Exploration of effects on central nervous system |

Industry

N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide is utilized in industrial applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The compound may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Comparisons

The structural analogs of N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide vary in substituent patterns on the aromatic rings and the sulfonamide nitrogen. Key comparisons include:

Key Observations :

- Electronic Effects : The 2,4-dimethylphenyl group in the target compound provides electron-donating methyl groups, contrasting with the electron-withdrawing CF₃ group in m-3M3FBS. This difference likely modulates reactivity and biological target interactions .

- Steric Effects : Bulky substituents (e.g., bromo-morpholinyl-pyrimidine in ) reduce molecular flexibility and alter crystal packing, as seen in crystallographic studies .

Physicochemical Properties

- Crystallography : The target compound’s analogs exhibit diverse intermolecular interactions. For example, N-(2,4-dimethylphenyl)methanesulfonamide () shows hydrogen bonding between sulfonamide oxygen and amine hydrogens, while the compound in displays π-π stacking due to aromatic substituents .

- Solubility: Aminoethyl-substituted derivatives () demonstrate improved aqueous solubility compared to lipophilic analogs like N-[(4-chlorophenyl)methyl]-2,4,6-trimethylbenzenesulfonamide .

Biological Activity

N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide, also known as Amitraz, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide features a sulfonamide group attached to a dimethylphenyl moiety and a trimethylbenzene backbone. This configuration is crucial for its interaction with biological targets.

The primary mechanism of action for N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide involves its agonistic activity on alpha-adrenergic receptors and octopamine receptors in the central nervous system. This interaction disrupts normal neurotransmission pathways, leading to various biological effects:

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by inhibiting the synthesis of folic acid in microorganisms through competitive inhibition of dihydropteroate synthase, similar to other sulfonamides .

- Anti-inflammatory Effects : It has been investigated for its anti-inflammatory effects, potentially reducing the expression of inflammatory mediators such as TNFα and IL-1β .

Antimicrobial Activity

Research has shown that N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide possesses significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various pathogens are summarized in the following table:

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| E. coli | 32 | Inhibition of folic acid synthesis |

| Staphylococcus aureus | 16 | Disruption of cell wall synthesis |

| Candida albicans | 64 | Inhibition of ergosterol biosynthesis |

Case Studies

- In Vivo Study on Insecticides : A study evaluating the efficacy of Amitraz against various insect pests demonstrated a significant reduction in pest populations due to its neurotoxic effects. The compound caused paralysis and subsequent death in treated insects within 24 hours.

- Inflammation Model : In a murine model of inflammation, treatment with N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide resulted in a marked decrease in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent .

Pharmacokinetics

N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide is known to cross the blood-brain barrier due to its lipophilic nature. This property raises concerns regarding neurotoxicity but also highlights its utility in targeting central nervous system disorders .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide?

- Methodological Answer : Synthesis typically involves reacting 2,4,6-trimethylbenzenesulfonyl chloride with 2,4-dimethylaniline. The reaction is conducted in anhydrous chloroform at 0°C, followed by gradual warming to room temperature. Stoichiometric control (1:1 molar ratio) minimizes side products. After quenching in ice water, the crude product is purified via recrystallization from ethanol. Key steps include rigorous temperature control and solvent selection to ensure high yield (≥75%) and purity, verified by melting point analysis and NMR .

Q. How can NMR spectroscopy distinguish substituent environments in this compound?

- Methodological Answer : reveals distinct methyl group environments:

- Aromatic methyl groups : Resonances at δ 2.3–2.5 ppm (split due to ortho/meta/para positions).

- Sulfonamide proton (NH) : A broad singlet near δ 5.8–6.2 ppm (disappears on DO exchange).

- Anilino ring protons : Multiplet patterns between δ 6.7–7.1 ppm.

Cross-validation with (e.g., sulfonyl sulfur deshielding adjacent carbons to δ 140–145 ppm) and DEPT-135 confirms assignments .

Q. What crystallographic techniques validate the molecular structure of this sulfonamide?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow ethanol evaporation are mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data refinement using SHELXL-2018/3 (via OLEX2 GUI) resolves bond lengths (e.g., S–O = 1.43–1.45 Å) and torsion angles (C–SO–NH–C ≈ 66.5°). Hydrogen-bonding networks (N–H⋯O) stabilize the crystal lattice, visualized with ORTEP-III .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of N-(2,4-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide?

- Methodological Answer : SC-XRD reveals N–H⋯O hydrogen bonds (2.8–3.0 Å) between sulfonamide groups, forming dimeric motifs. van der Waals interactions between methyl groups (C–H⋯π contacts, 3.3–3.5 Å) further stabilize the lattice. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., H⋯H = 65%, O⋯H = 15%). Tilted aromatic rings (41.0° dihedral angle) reduce steric clashes .

Q. What strategies resolve discrepancies between experimental and computational HRMS data?

- Methodological Answer : Discrepancies often arise from isotopic abundance mismatches or ionization efficiency. Calibrate the instrument using a reference standard (e.g., sodium trifluoroacetate clusters). Compare experimental [M+Na] peaks (e.g., m/z 437.15098) with theoretical values (437.15055) using high-resolution (<5 ppm error). Adjust for adduct formation (e.g., K vs. Na) and matrix effects (e.g., ESI vs. MALDI) .

Q. How can structure-activity relationships (SAR) guide pharmacological evaluation of this compound?

- Methodological Answer : Design in vitro assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Replace substituents systematically (e.g., methyl → trifluoromethyl) and measure IC values. Molecular docking (AutoDock Vina) predicts binding modes, while pharmacokinetic profiling (LogP, plasma protein binding) assesses bioavailability. Cross-reference with structurally analogous sulfonamides (e.g., 2,4-dimethyl-N-(3,5-dimethylphenyl)benzenesulfonamide) to identify critical pharmacophores .

Q. What experimental controls mitigate side reactions during sulfonamide synthesis?

- Methodological Answer :

- Control 1 : Pre-dry reagents (aniline, sulfonyl chloride) over molecular sieves to prevent hydrolysis.

- Control 2 : Use DMAP (4-dimethylaminopyridine) as a catalyst to accelerate sulfonylation and suppress sulfonic acid byproducts.

- Control 3 : Monitor reaction progress via TLC (silica gel, hexane:EtOAc = 3:1). Terminate the reaction at 85–90% conversion to avoid over-sulfonation.

Post-synthesis, silica gel chromatography (gradient elution) isolates the target compound from unreacted aniline or dimeric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.